Antofine

描述

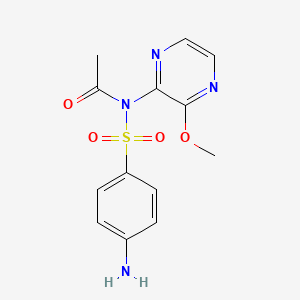

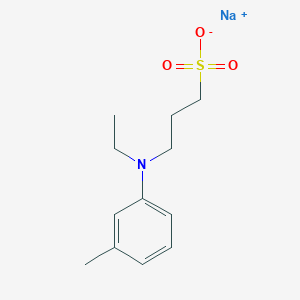

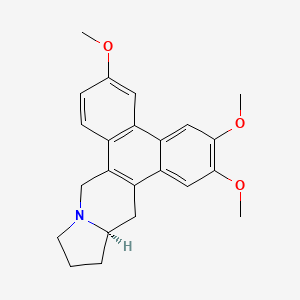

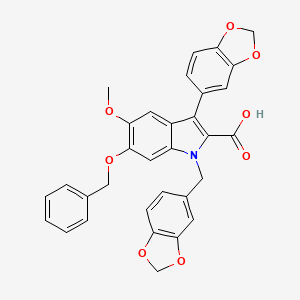

Antofine is a natural phenanthroindolizidine alkaloid . It is water-soluble and exhibits a broad range of biological activities . It is characterized by pronounced cytotoxicity against different human cancerous cell lines, including multidrug-resistant examples .

Synthesis Analysis

Antofine analogues with different substituent groups at the C-6 position have been synthesized . These analogues were evaluated for their antiviral activity against TMV . Most of the compounds were found to exhibit higher antiviral activity than commercial Ningnanmycin in vitro and in vivo .

Molecular Structure Analysis

Antofine has a molecular weight of 363.45 and its formula is C23H25NO3 . It belongs to the class of alkaloids and pyrrole alkaloids .

Chemical Reactions Analysis

Antofine analogues with different substituent groups at the C-6 position have been synthesized . The groups with hydrogen donor or electron-withdrawing groups at the C-6 position were found to be favorable for antiviral activity .

科学研究应用

Anti-Adipogenic Activity

Antofine, a phenanthroindolizidine alkaloid from Cynanchum paniculatum, has been studied for its role in adipogenesis. Research indicates that Antofine suppresses adipocyte differentiation and marker expression in a dose-dependent manner. It is shown to decrease the expression of PPARγ protein, a key transcription factor in adipocyte differentiation, which leads to reduced adipogenic gene expression. This suggests potent anti-adipogenic effects through direct suppression of PPARγ protein expression (Jang et al., 2014).

Anticancer Effects

Antofine exhibits potent anti-proliferative effects in several human cancer cells. Studies show that it induces cell cycle arrest and inhibits the expression of cyclin D1, cyclin E, and CDK4, which are crucial for cell cycle progression. Additionally, Antofine potentiates TNF-α-induced apoptosis and suppresses tumor growth in xenograft models, suggesting its potential as a cancer chemotherapeutic agent (Min et al., 2010).

Neurological Impact

In the context of neurological effects, Antofine has been shown to inhibit gap junction intercellular communication (GJIC) in rat primary astrocytes. This inhibition involves protein kinase Cβ signaling and suggests potential implications for the neuroprotective effect of astrocytes in the central nervous system (Huang et al., 2013).

Antifungal Activity

Antofine isolated from Cynanchum atratum BUNGE has shown significant antifungal activity against Penicillium digitatum, a citrus postharvest pathogen. It disrupts cell membrane integrity and energy metabolism in the fungus, suggesting a potential role in controlling postharvest diseases (Xin et al., 2019).

Anti-Angiogenic Properties

Research indicates that Antofine suppresses angiogenesis by inhibiting cell migration and tube formation in endothelial cells. Thiseffect is linked to the modulation of AKT/mTOR and AMP-activated protein kinase (AMPK) signaling pathways, highlighting its potential in anti-angiogenic therapies (Oh et al., 2017).

Anti-Inflammatory and Metabolic Effects

Antofine has demonstrated significant anti-inflammatory effects, particularly in endotoxin-induced inflammation in macrophages. It suppresses the secretion of proinflammatory cytokines and production of iNOS, and modulates various inflammation-related genes. Furthermore, Antofine's interaction with AMPK suggests its role in attenuating metabolic disorders induced by inflammation (Chou et al., 2017).

Interaction with Viral RNA

Studies have shown that Antofine and its analogues can inhibit the assembly of Tobacco Mosaic Virus (TMV) through small-molecule-RNA interactions. This finding is significant for developing new antiviral agents and understanding the interaction between small molecules and RNA structures (Gao et al., 2012).

Cell Cycle Arrest and Antitumor Properties

Antofine isolated from Cynanchum paniculatum has been found to induce G2/M cell cycle arrest and inhibit colony formation in human cancer cells, reinforcing its potential as a cancer chemotherapeutic agent (Lee et al., 2003).

属性

IUPAC Name |

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVWJDISIZHFQS-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318734 | |

| Record name | Antofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |

CAS RN |

32671-82-2 | |

| Record name | Antofine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32671-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antofine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)

![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)

![3-nitrooxypropyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B1663314.png)

![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)